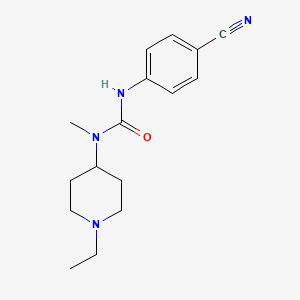
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PIPQA and has been shown to have a variety of interesting properties that make it useful for a range of different applications. In
Wirkmechanismus
The mechanism of action for PIPQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, PIPQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the body.
Biochemical and Physiological Effects:
PIPQA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PIPQA has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. Additionally, PIPQA has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PIPQA is its excellent fluorescent properties, which make it ideal for use in imaging studies. Additionally, PIPQA has been shown to have a range of potential applications in the development of new drugs. However, one of the limitations of PIPQA is its relatively low yield in the synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on PIPQA. One promising area of research involves the development of new drugs based on the structure of PIPQA. Additionally, further research is needed to fully understand the mechanism of action of PIPQA and its potential applications in the treatment of various diseases. Finally, there is a need for research into improving the synthesis method for PIPQA, in order to increase its yield and make it more accessible for scientific research.
Synthesemethoden
The synthesis method for PIPQA is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-bromo-1-propanol to form 1-(4-hydroxybutyl)piperidin-4-one. This intermediate is then reacted with 8-chloroquinoline to form the final product, N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide. The overall yield of this process is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
PIPQA has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging biological systems. PIPQA has been shown to have excellent fluorescent properties, making it ideal for use in imaging studies. Additionally, PIPQA has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-8-15(9-12-21)20-18(22)16-7-3-5-14-6-4-10-19-17(14)16/h3-7,10,13,15H,8-9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFJRNNJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
